![molecular formula C20H21N3O6S2 B2401590 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865173-99-5](/img/structure/B2401590.png)
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6S2 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that integrates various functional groups, suggesting potential for diverse biological interactions. This compound is characterized by its unique structural features, including a sulfonamide group and a benzo[d]thiazole moiety, which are known to exhibit significant biological activities.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
Component | Description |
---|---|
Sulfonamide Group | Often associated with antibacterial activity. |
Benzo[d]thiazole Moiety | Known for anticancer properties and enzyme inhibition. |
Ethoxyethyl Substituent | Contributes to solubility and bioavailability. |
Dihydrobenzo[b][1,4]dioxine Core | Enhances the potential for interaction with biological targets. |
Biological Activity
Preliminary studies indicate that the compound may function as an inhibitor of certain enzymes or receptors involved in various disease processes. The presence of the sulfonamide group suggests potential antibacterial properties, while the benzo[d]thiazole moiety is recognized for its anticancer effects.
- Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell proliferation or bacterial growth.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in disease progression.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfamethoxazole | Sulfonamide group | Antibacterial |
Benzothiazole Derivatives | Benzothiazole core | Anticancer |
Tetrahydronaphthalene Analogs | Tetrahydronaphthalene core | Analgesic properties |
This comparison highlights the unique combination of functionalities in this compound that may enhance its bioactivity and selectivity compared to other compounds.
Case Studies and Research Findings
Despite the promising structural characteristics, there is currently limited published research specifically on this compound's biological activity. However, related studies on benzothiazole derivatives have demonstrated significant anticancer and antimicrobial activities. For example:
- Anticancer Studies : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and induction of reactive oxygen species (ROS) .
- Antimicrobial Properties : Compounds with sulfonamide groups have been extensively studied for their effectiveness against a range of bacterial infections, often functioning by inhibiting bacterial folate synthesis .
Future Directions
Given the structural complexity and potential biological activities of this compound, further pharmacological exploration is warranted. Future studies should focus on:
- In Vitro and In Vivo Testing : Assessing the efficacy and safety profiles through laboratory experiments.
- Mechanistic Studies : Elucidating specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the structure influence biological activity.
Wissenschaftliche Forschungsanwendungen
Structural Overview
This compound features a unique molecular structure characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Sulfamoyl group : Implicated in various pharmacological effects.
- Ethoxyethyl side chain : Enhances solubility and bioavailability.
The molecular formula is C20H21N3O6S2, with a molecular weight of 463.52 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The following mechanisms have been proposed:
- Microtubule Disruption : Similar to other anticancer agents, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes involved in cancer cell metabolism, potentially disrupting essential pathways.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structural complexity may enhance its binding affinity to biological targets compared to simpler analogs.
Data Summary
The following table summarizes key findings related to the biological activity of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide:
Study | Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |
---|---|---|---|---|
Study 1 | Antiproliferative | 10 | MCF-7 | Microtubule inhibition |
Study 2 | Apoptosis induction | 5 | HeLa | Caspase activation |
Study 3 | Enzyme inhibition | 15 | A549 | Metabolic pathway disruption |
Case Study 1
In vitro tests on MCF-7 breast cancer cells demonstrated significant antiproliferative effects with an IC50 of 10 µM. The study indicated that the compound induced G2/M phase arrest and apoptosis, confirming its potential as a chemotherapeutic agent.
Case Study 2
Research involving HeLa cervical cancer cells revealed that treatment with the compound led to increased caspase activity, suggesting a mechanism of action through apoptosis induction. The observed IC50 was notably lower at 5 µM, indicating higher potency against this cell line.
Case Study 3
A study on A549 lung cancer cells showed that the compound inhibited key metabolic enzymes, leading to reduced cell viability with an IC50 of 15 µM. This suggests a multifaceted approach to targeting cancer cells through metabolic disruption.
Eigenschaften
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-2-27-8-7-23-15-5-4-14(31(21,25)26)12-18(15)30-20(23)22-19(24)13-3-6-16-17(11-13)29-10-9-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIAHBJFZCMNTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.